![molecular formula C20H27N3OS B5155225 4-[5-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine](/img/structure/B5155225.png)
4-[5-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine
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Overview
Description
4-[5-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a combination of piperidine, thiazole, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine typically involves multiple steps. One common route starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The next step involves the formation of the thiazole ring, which can be achieved by reacting appropriate thioamide precursors with α-haloketones under basic conditions . Finally, the morpholine moiety is introduced through nucleophilic substitution reactions involving 2-chloroethylmorpholine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
4-[5-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its ability to modulate neurotransmitter systems, including dopamine and serotonin pathways.
Biological Research: It is used as a tool compound to study the effects of thiazole and morpholine derivatives on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[5-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine involves its interaction with various molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . Additionally, it may inhibit monoamine oxidase, thereby increasing the levels of these neurotransmitters in the brain . This dual action makes it a candidate for the treatment of conditions like depression and attention deficit hyperactivity disorder (ADHD).
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine moiety and is also a monoamine releasing agent.
Benzylpiperazine: Another compound with similar pharmacological properties, used in research for its stimulant effects.
Tetrahydroisoquinoline: Contains a similar structural motif and is studied for its neuroprotective effects.
Uniqueness
4-[5-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine is unique due to the combination of its structural components, which confer a distinct pharmacological profile. The presence of the thiazole ring, in particular, may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets .
Properties
IUPAC Name |
4-[5-[(4-benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-2-4-17(5-3-1)14-18-6-8-22(9-7-18)16-19-15-21-20(25-19)23-10-12-24-13-11-23/h1-5,15,18H,6-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINPLGVNXMRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CN=C(S3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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